REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8][NH:9][C:10]([N:12]2[CH2:15][CH2:14][CH2:13]2)=O)=[N:4][CH:5]=[CH:6][N:7]=1.CN(C)C=O.N1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>C(#N)C>[N:12]1([C:10]2[N:4]3[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]3=[CH:8][N:9]=2)[CH2:15][CH2:14][CH2:13]1
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Name
|
|
Quantity
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9.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CN1)CNC(=O)N1CCC1
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Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
33.8 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After 7 minutes the reaction mixture was quenched
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Duration
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7 min
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Type
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ADDITION
|
Details
|
by adding it to
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Type
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TEMPERATURE
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Details
|
a cooled
|
Type
|
ADDITION
|
Details
|
(0° C.) mixture of anhydrous 7N ammonia in methanol (150 mL) and acetonitrile (200 mL)
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Type
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CONCENTRATION
|
Details
|
subsequently concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
water (150 mL) and saturated aqueous sodium hydrogencarbonate (150 mL) were added
|
Type
|
EXTRACTION
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Details
|
this mixture extracted six times with dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel; dichloromethane/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C1=NC=C2N1C=CN=C2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |